molecular formula C9H12O2 B1397785 2-tert-butyl-4H-pyran-4-one CAS No. 74628-14-1

2-tert-butyl-4H-pyran-4-one

Cat. No.: B1397785
CAS No.: 74628-14-1
M. Wt: 152.19 g/mol
InChI Key: HPQDXFURVAGLJK-UHFFFAOYSA-N
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Description

2-tert-butyl-4H-pyran-4-one is an organic compound that belongs to the class of pyranones. Pyranones are heterocyclic compounds containing a six-membered ring with one oxygen atom and a ketone functional group. The tert-butyl group attached to the pyranone ring provides steric hindrance, which can influence the compound’s reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-4H-pyran-4-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the reaction of 2-hydroxy-4-tert-butylacetophenone with an acid catalyst to promote cyclization and form the pyranone ring . Another approach involves the use of tert-butyl acetoacetate and a suitable aldehyde under basic conditions to achieve the desired cyclization .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to ensure high efficiency and minimal by-products .

Scientific Research Applications

Medicinal Chemistry

The pyran derivatives, including 2-tert-butyl-4H-pyran-4-one, have shown significant biological activities:

  • Antiviral Activity : Pyran derivatives have been investigated for their potential in treating viral infections, including HIV and hepatitis C. Research indicates that compounds with the pyran scaffold can inhibit viral replication and enhance immune response .
  • Antibacterial and Antifungal Properties : Studies have shown that certain pyran derivatives exhibit antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .
  • Neuroprotective Effects : Pyran-based compounds are being studied for their neuroprotective properties, particularly in the context of Alzheimer's disease. They may modulate signaling pathways involved in neuronal survival and function .

Material Science

This compound has been explored in the field of materials science due to its optical properties:

  • Organic Light Emitting Diodes (OLEDs) : The compound has been utilized in the development of light-emitting thin films. Its luminescent properties are advantageous for creating efficient OLEDs, which are essential for modern display technologies .
  • Organic Lasers : Research indicates that this compound can be incorporated into organic solid-state lasers. Its ability to form glassy films enhances the performance of these devices, making them promising for various applications in photonics .

Agricultural Chemistry

In agricultural chemistry, pyran derivatives are being studied for their potential as agrochemicals:

  • Insecticides and Herbicides : The structural characteristics of this compound allow it to be explored as a base for developing new insecticides and herbicides. These compounds can target specific pests while minimizing environmental impact .

Case Studies

Several studies highlight the applications of this compound:

  • Synthesis of Novel Antiviral Agents : A study demonstrated the synthesis of pyran derivatives that showed promising antiviral activity against HIV. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the pyran ring enhanced efficacy .
  • Development of Luminescent Materials : Research focused on creating luminescent materials from this compound derivatives showed that these materials could be used in OLEDs with improved brightness and stability compared to traditional materials .
  • Agrochemical Applications : A recent investigation into the use of pyran derivatives as potential herbicides revealed that certain modifications could increase their effectiveness against common agricultural pests while reducing toxicity to non-target organisms .

Mechanism of Action

The mechanism of action of 2-tert-butyl-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds, participate in redox reactions, and undergo nucleophilic or electrophilic interactions . These interactions can influence various biological processes and chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-tert-butyl-4H-pyran-4-one is unique due to the presence of the bulky tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and stability. This makes it distinct from other pyranone derivatives and can lead to different chemical and biological properties .

Biological Activity

2-tert-butyl-4H-pyran-4-one is a heterocyclic organic compound that has garnered interest due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide an authoritative overview of its biological activity.

Chemical Structure and Properties

This compound is classified as a pyranone, characterized by a six-membered ring containing one oxygen atom and a ketone functional group. The presence of the tert-butyl group imparts steric hindrance, influencing the compound's reactivity and stability, which is crucial for its biological interactions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. It can form hydrogen bonds and participate in redox reactions, which are essential for its antimicrobial and antioxidant properties. Additionally, its structure allows it to act as a ligand, binding to metal ions and forming coordination complexes that can modulate biochemical pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Antioxidant Properties

The compound has also been shown to possess antioxidant activity. Its ability to scavenge free radicals can contribute to cellular protection against oxidative stress, which is implicated in numerous diseases including cancer and neurodegenerative disorders .

Enzyme Inhibition

In silico studies have indicated that this compound may inhibit cyclooxygenase (COX) enzymes, which are critical in inflammation pathways. Molecular docking studies revealed promising binding affinities, suggesting that it could serve as a lead compound for anti-inflammatory drug development .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of various pyranones, including this compound. The results highlighted its superior efficacy against Gram-positive bacteria compared to other derivatives .
  • Antioxidant Activity Assessment : In a study evaluating the antioxidant capacity of several compounds, this compound was found to exhibit a significant reduction in oxidative stress markers in vitro, supporting its potential as an antioxidant agent .
  • Enzyme Inhibition Studies : Molecular docking analyses indicated that this compound binds effectively to COX enzymes with docking scores comparable to known inhibitors. This suggests its potential utility in treating inflammatory conditions .

Data Table: Summary of Biological Activities

Biological Activity Effectiveness Mechanism References
AntimicrobialSignificantDisruption of bacterial cell walls
AntioxidantHighScavenging free radicals
COX Enzyme InhibitionPromisingCompetitive inhibition

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-tert-butyl-4H-pyran-4-one, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis of pyranone derivatives typically involves cyclization reactions or modifications of pre-existing heterocyclic frameworks. For this compound, a plausible route involves the condensation of tert-butyl-substituted ketones with diketones or esters under acidic catalysis (e.g., polyphosphoric acid or acetic acid). Key parameters include temperature control (80–120°C), solvent selection (e.g., glacial acetic acid for polar intermediates), and purification via column chromatography to isolate the product. Comparative studies on substituent effects suggest that steric hindrance from the tert-butyl group may require longer reaction times or higher temperatures for complete conversion .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Structural elucidation relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the pyranone ring and tert-butyl substituent (e.g., a singlet for tert-butyl protons at δ ~1.3 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C10_{10}H14_{14}O2_2, expected [M+H]+^+ at 167.1072).
  • Infrared (IR) Spectroscopy : Stretching vibrations for carbonyl (C=O at ~1650–1700 cm1^{-1}) and ether (C-O-C at ~1200 cm1^{-1}).
  • HPLC/GC : For purity assessment, using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of this compound in novel reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model electron density distribution, frontier molecular orbitals (HOMO/LUMO), and transition states. For example:

  • Electrophilic Substitution : The tert-butyl group’s electron-donating effect directs electrophiles to the pyranone’s oxygen-rich regions.
  • Tautomerization Studies : Evaluate keto-enol equilibria using Gibbs free energy calculations.
  • Solvent Effects : Implicit solvent models (e.g., PCM) predict solubility and reaction pathways in polar vs. nonpolar media. Tools like Gaussian or ORCA are recommended for these analyses .

Q. How should researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies in bioactivity data (e.g., antioxidant vs. cytotoxic effects) may arise from assay conditions or structural impurities. Strategies include:

  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1–100 µM).
  • Structural Analog Comparison : Test derivatives with varying substituents (e.g., replacing tert-butyl with methyl or phenyl groups) to isolate structure-activity relationships.
  • Reproducibility Protocols : Standardize cell lines, incubation times, and positive controls (e.g., ascorbic acid for antioxidant assays). Cross-validate findings using orthogonal assays (e.g., DPPH radical scavenging vs. FRAP) .

Q. What strategies mitigate data variability in synthetic yields of this compound?

  • Methodological Answer : Yield inconsistencies often stem from unoptimized reaction parameters or side reactions. Systematic approaches include:

  • Design of Experiments (DoE) : Use factorial designs to test temperature, catalyst loading, and solvent ratios.
  • In Situ Monitoring : Employ techniques like FTIR or Raman spectroscopy to track reaction progress.
  • Byproduct Analysis : LC-MS or GC-MS to identify competing pathways (e.g., dimerization or oxidation). Adjusting the tert-butyl group’s steric bulk or using protective groups (e.g., silyl ethers) can suppress side reactions .

Q. Data and Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : While specific toxicity data for this compound may be limited, pyranones generally require:

  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
    Refer to analogous compounds (e.g., 3-hydroxy-2-methyl-4H-pyran-4-one) for emergency guidelines, including eye irrigation with water and medical consultation .

Q. Application-Driven Research

Q. How can this compound serve as a precursor for bioactive heterocycles?

  • Methodological Answer : The pyranone core is a versatile scaffold for synthesizing:

  • Antimicrobial Agents : Introduce amine or thioether groups via nucleophilic substitution.
  • Kinase Inhibitors : Functionalize the 4-position with aryl or heteroaryl groups via Suzuki-Miyaura coupling.
  • Natural Product Analogues : Modify the tert-butyl group to mimic terpenoid-derived structures. Purification via recrystallization (e.g., ethanol/water) ensures high enantiomeric purity for pharmacological studies .

Properties

IUPAC Name

2-tert-butylpyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-9(2,3)8-6-7(10)4-5-11-8/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPQDXFURVAGLJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=O)C=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80731461
Record name 2-tert-Butyl-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80731461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74628-14-1
Record name 2-tert-Butyl-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80731461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-hydroxy-1-methoxy-6,6-dimethyl-hepta-1,4-dien-3-one (Step 1.7) (6.8 g, 36.9 mmol) and TFA (5.65 mL, 74 mmol, 2 eq) in benzene (250 mL) is stirred for 14 h at rt and concentrated. Purification of the residue by silica gel column chromatography (Hex/EtOAc, 1:0→75:25) provides 5.74 g of the title compound as a yellow oil: ESI-MS: 153.1 [M+H]+; tR=3.21 min (System 1); TLC: Rf=0.22 (Hex/EtOAc, 1:1).
Quantity
6.8 g
Type
reactant
Reaction Step One
Name
Quantity
5.65 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

2-tert-butyl-4H-pyran-4-one
2-tert-butyl-4H-pyran-4-one
2-tert-butyl-4H-pyran-4-one
2-tert-butyl-4H-pyran-4-one
2-tert-butyl-4H-pyran-4-one
2-tert-butyl-4H-pyran-4-one

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